

# PS-1145: A Potent Inhibitor of the Inflammatory Response

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | PS-1145  |           |
| Cat. No.:            | B1679806 | Get Quote |

# An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract

**PS-1145** is a small molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor kappa B (NF-κB) signaling pathway.[1][2] By targeting IKK, **PS-1145** effectively blocks the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. [2] This action prevents the nuclear translocation of NF-κB, a transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes. Consequently, **PS-1145** has demonstrated significant potential in mitigating inflammatory responses in various preclinical models. This technical guide provides a comprehensive overview of **PS-1145**, including its mechanism of action, its effects on inflammatory mediators, and detailed experimental protocols for its study.

### Introduction

The NF- $\kappa$ B signaling pathway is a cornerstone of the innate and adaptive immune systems. Its dysregulation is implicated in a multitude of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[3] The IKK complex, composed of IKK $\alpha$ , IKK $\beta$ , and the regulatory subunit NEMO (NF- $\kappa$ B essential modulator), is a central kinase in the canonical NF- $\kappa$ B pathway. Upon stimulation by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ) or interleukin-1 beta (IL-1 $\beta$ ), the IKK complex becomes activated and phosphorylates I $\kappa$ B $\alpha$ .[2] This phosphorylation event targets I $\kappa$ B $\alpha$  for ubiquitination and







proteasomal degradation, thereby releasing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[2]

**PS-1145** is a potent and selective inhibitor of IKK, with a reported IC50 of 88 nM.[1] Its ability to suppress NF-κB activation makes it a valuable tool for studying inflammatory processes and a potential therapeutic agent for a range of inflammatory disorders.

#### **Mechanism of Action**

**PS-1145** exerts its anti-inflammatory effects by directly inhibiting the catalytic activity of the IKK complex.[1] This inhibition prevents the phosphorylation of IκBα at serine residues 32 and 36, which is the critical step for its degradation.[4] By stabilizing the IκBα-NF-κB complex in the cytoplasm, **PS-1145** effectively blocks the downstream signaling cascade that leads to the production of inflammatory mediators.





Click to download full resolution via product page

Caption: Signaling pathway of PS-1145 action.



# Effects on Inflammatory Response In Vitro Studies

Numerous in vitro studies have demonstrated the potent anti-inflammatory effects of **PS-1145** in various cell types.

- Inhibition of NF-κB Activation: PS-1145 blocks TNF-α-induced NF-κB activation in a doseand time-dependent manner in multiple myeloma (MM) cells.[1]
- Reduction of Pro-inflammatory Cytokines: In a study on alcohol-related liver disease, PS1145 significantly reduced the levels of IL-6 and TNF-α.[4]
- Induction of Anti-inflammatory Cytokines: The same study showed that **PS-1145** increased the levels of the anti-inflammatory cytokine IL-10.[4]
- Inhibition of Cell Proliferation: PS-1145 has been shown to inhibit the proliferation of various cancer cell lines, including chronic myeloid leukemia (CML) and prostate carcinoma cells.[3]
   [5]
- Induction of Apoptosis: PS-1145 induces caspase-3/7-dependent apoptosis in prostate cancer cells and enhances apoptosis in tumor-bearing rats.[3]
- Inhibition of Cell Invasion: In highly invasive prostate cancer cells, PS-1145 was found to inhibit invasion activity in a dose-dependent manner.[3]



| Parameter              | Cell<br>Line/Model                              | Treatment     | Result                                                                                    | Reference |
|------------------------|-------------------------------------------------|---------------|-------------------------------------------------------------------------------------------|-----------|
| IKK Inhibition         | IKK Complex                                     | PS-1145       | IC50 = 88 nM                                                                              | [1]       |
| NF-κB Activation       | Multiple<br>Myeloma (MM)<br>cells               | PS-1145       | Dose- and time-<br>dependent<br>inhibition of TNF-<br>α-induced<br>activation             | [1]       |
| Cytokine<br>Production | Alcohol-related<br>liver disease<br>model       | PS-1145       | Significant<br>reduction in IL-6<br>and TNF-α;<br>increase in IL-10                       | [4]       |
| Cell Proliferation     | Nasopharyngeal<br>Carcinoma<br>(NPC) cell lines | PS-1145       | IC50 values:<br>HONE1 = 26.5<br>μΜ, HK1 = 25.8<br>μΜ, C666 = 8.7<br>μΜ, NPC43 = 6.7<br>μΜ | [6]       |
| Apoptosis              | C666 NPC cells                                  | 32 μM PS-1145 | >4-fold increase in apoptotic cells                                                       | [6]       |

## **In Vivo Studies**

Preclinical animal models have further substantiated the anti-inflammatory and anti-tumor efficacy of **PS-1145**.

- Reduction of Serum Cytokines: In a mouse model, administration of PS-1145 at 50 mg/kg resulted in a significant decrease in the serum levels of three different cytokines.[1]
- Inhibition of Hypothalamic Inflammation: In a rat model of diet-induced obesity, intracerebroventricular (icv) injection of PS-1145 blocked hypothalamic inflammation and decreased IL-1β mRNA content by approximately 75%.[1]



• Tumor Growth Suppression: In a nude mouse model with nasopharyngeal carcinoma xenografts, a low dose of **PS-1145** (3 mg/kg) significantly suppressed subcutaneous tumor formation without apparent adverse effects.[6]

| Animal Model                  | Treatment            | Route                             | Key Findings                                                         | Reference |
|-------------------------------|----------------------|-----------------------------------|----------------------------------------------------------------------|-----------|
| Mouse                         | 50 mg/kg PS-<br>1145 | -                                 | Significant<br>decrease in<br>serum cytokine<br>levels               | [1]       |
| Rat (diet-induced obesity)    | PS-1145              | Intracerebroventr<br>icular (icv) | Blocked hypothalamic inflammation, ~75% decrease in IL-1β mRNA       | [1]       |
| Nude Mouse<br>(NPC xenograft) | 3 mg/kg PS-1145      | Intravenous (bi-<br>weekly)       | Significantly<br>suppressed<br>tumor growth, no<br>apparent toxicity | [6]       |

# **Experimental Protocols IKK Kinase Assay**

This protocol describes an in vitro kinase assay to determine the inhibitory activity of **PS-1145** on the IKK complex.





Click to download full resolution via product page

Caption: Workflow for IKK Kinase Assay.



#### Materials:

- Activated IKK complex
- PS-1145
- Biotinylated IκBα peptide (e.g., RHDSGLDSMKD)
- ATP
- · Kinase reaction buffer
- Phospho-[Ser32]-IκBα specific antibody
- ELISA plates and reagents
- Plate reader

#### Procedure:

- Pre-incubate the activated IKK complex with varying concentrations of PS-1145 (e.g., 0.1–1 μM) for 1 hour at 25°C in a suitable kinase reaction buffer.[7]
- Initiate the kinase reaction by adding the biotinylated IkB $\alpha$  peptide substrate (final concentration 250  $\mu$ M) and ATP (final concentration 10  $\mu$ M).[7]
- Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.
- Stop the reaction by adding EDTA.
- Transfer the reaction mixture to an ELISA plate coated with a capture antibody for the biotinylated peptide.
- Detect the phosphorylated peptide using a phospho-[Ser32]-IκBα specific antibody conjugated to a reporter enzyme (e.g., HRP).
- Add the appropriate substrate and measure the signal using a plate reader.



 Calculate the IC50 value of PS-1145 by plotting the percentage of inhibition against the log concentration of the inhibitor.

### **NF-kB Reporter Assay**

This protocol outlines a cell-based reporter assay to measure the effect of **PS-1145** on NF-κB transcriptional activity.

#### Materials:

- Human cell line stably transfected with an NF-κB-driven luciferase reporter gene (e.g., HEK293)
- Cell culture medium and supplements
- PS-1145
- NF-κB activating agent (e.g., TNF-α or PMA)
- · Luciferase assay reagent
- Luminometer

#### Procedure:

- Seed the NF-kB reporter cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **PS-1145** for 1-2 hours.
- Stimulate the cells with an NF-κB activating agent (e.g., TNF-α at 10 ng/mL) for 6-24 hours.
   [8][9]
- Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
- Normalize the luciferase activity to a control (e.g., total protein concentration or a cotransfected control reporter).
- Determine the inhibitory effect of PS-1145 on NF-κB activity.



# Western Blot for IκBα Phosphorylation

This protocol describes the detection of  $I\kappa B\alpha$  phosphorylation in cell lysates by Western blotting.





Click to download full resolution via product page

Caption: Western Blot workflow for p-I $\kappa$ B $\alpha$ .



#### Materials:

- Cell line of interest
- PS-1145
- NF-κB activating agent (e.g., TNF-α)
- Lysis buffer with protease and phosphatase inhibitors
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-IκBα (Ser32/36) and anti-total IκBα
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

#### Procedure:

- Culture cells to the desired confluency.
- Pre-treat the cells with **PS-1145** for 1-2 hours.
- Stimulate the cells with an NF-kB activator for a short period (e.g., 15-30 minutes).
- Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates.



- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.
- To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total IκBα or a housekeeping protein like GAPDH.

# **Pharmacokinetics and Safety**

Limited information is publicly available regarding the detailed pharmacokinetics and safety profile of **PS-1145**. Preclinical studies in mice and rats have utilized doses ranging from 3 mg/kg to 50 mg/kg administered intravenously or intracerebroventricularly.[1][6] In a study with nude mice, a 3 mg/kg intravenous dose administered bi-weekly was reported to be safe with no apparent adverse effects.[6] Further studies are required to fully characterize the pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), as well as the comprehensive safety and toxicity profile of **PS-1145**.

# **Clinical Development**

As of the date of this document, there is no publicly available information on the clinical trial status of **PS-1145** for inflammatory diseases.

### Conclusion

**PS-1145** is a potent and specific inhibitor of the IKK complex, demonstrating significant anti-inflammatory and anti-proliferative effects in a range of preclinical models. Its ability to effectively block the NF-κB signaling pathway highlights its potential as a therapeutic agent for various inflammatory and malignant conditions. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activities of **PS-**



**1145** and explore its therapeutic potential. Further research, including comprehensive pharmacokinetic, toxicological, and clinical studies, is warranted to fully elucidate the clinical utility of this promising compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- To cite this document: BenchChem. [PS-1145: A Potent Inhibitor of the Inflammatory Response]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679806#ps-1145-and-its-effect-on-inflammatory-response]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com